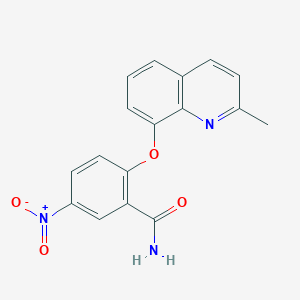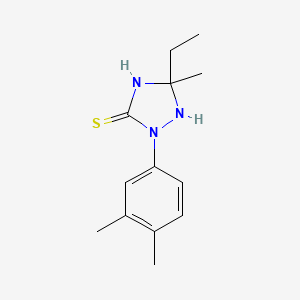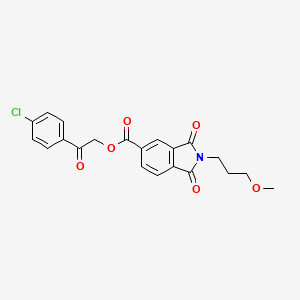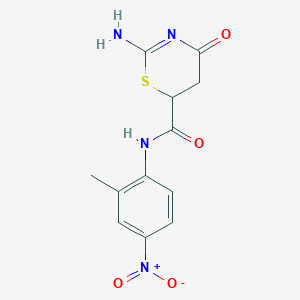![molecular formula C18H12Cl2N4O2S2 B4047144 1-(3,4-Dichlorophenyl)-3-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B4047144.png)
1-(3,4-Dichlorophenyl)-3-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H12Cl2N4O2S2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione is 449.9778734 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Thiadiazoles and their derivatives are key intermediates in organic synthesis, offering a pathway to a wide range of heterocyclic compounds with diverse biological and chemical properties. For example, the synthesis of heterocycles, including thiadiazolines and alkylazothiazoles, demonstrates the versatility of thiadiazole derivatives in creating compounds with potential biological activity. These synthetic routes often involve reactions with thiourea or thioamides, highlighting the chemical reactivity and utility of thiadiazole structures in constructing complex molecules (Eweiss & Osman, 1980).
Corrosion Inhibition
Thiadiazole derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals in acidic environments. Studies on heterocyclic compounds, including various thiadiazolines, have shown their capability to inhibit corrosion of mild steel in acid solutions. These compounds act as mixed-type inhibitors, blocking active sites on the metal surface and demonstrating the potential of thiadiazole derivatives in industrial applications (Quraishi & Sardar, 2003).
Materials Science and Electrochromics
In materials science, thiadiazole derivatives contribute to the development of electrochromic materials and polymers with potential use in electronic displays and smart windows. For instance, chalcogenodiazolo[3,4-c]pyridine-based polymers, incorporating thiadiazole units, have been studied for their electrochromic properties, demonstrating changes in color upon application of an electric field. These findings underscore the role of thiadiazole derivatives in advancing materials with novel optical and electronic functionalities (Ming et al., 2015).
Biological Activity
Thiadiazole derivatives have been explored for their biological activities, including antimicrobial, anticancer, and insecticidal effects. The synthesis of new thiadiazole compounds and their evaluation against various biological targets indicate the potential of these derivatives in developing new therapeutic agents and pesticides. Such studies reveal the broad spectrum of biological activities associated with thiadiazole derivatives, highlighting their significance in pharmaceutical and agricultural research (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microorganisms, leading to their antimicrobial effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
This allows them to inhibit the replication of both bacterial and cancer cells .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including anticancer activity against lung cancer (A549), HeLa, hepatocarcinoma (SMMC-7721) and mouse fibroblasts (L929) cell lines .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2S2/c19-12-7-6-11(8-13(12)20)24-15(25)9-14(16(24)26)27-18-23-22-17(28-18)21-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQSSDIKPKKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NN=C(S3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B4047062.png)
![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine](/img/structure/B4047064.png)



![3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4047087.png)
![N~1~-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4047090.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4047096.png)
![methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4047107.png)
![2-[4-hydroxy-4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4047112.png)
![5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4047120.png)
![1-(3-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4047130.png)

![2,2'-{[4-(diethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4047140.png)
